molecular formula C22H26N6O4 B2794630 3,4,5-trimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021137-95-0

3,4,5-trimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2794630
CAS No.: 1021137-95-0
M. Wt: 438.488
InChI Key: IFEZYSDNYVTBGF-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound characterized by its multiple methoxy groups and a benzamide functional group. This compound is of interest in various scientific research fields due to its unique structure and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzene core. This core is then functionalized with the appropriate amine groups through a series of reactions including nitration, reduction, and amide formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents would be optimized to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized under specific conditions.

  • Reduction: : The nitro groups can be reduced to amines.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Typical reducing agents are tin (Sn) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of anilines or other reduced amines.

  • Substitution: : Formation of substituted benzamides or other amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding due to its structural complexity. It can serve as a probe to understand biological pathways and interactions.

Medicine

In the medical field, this compound could be explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas such as cancer treatment or neurodegenerative diseases.

Industry

In industry, this compound might be used in the development of new materials or as a component in chemical sensors due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxybenzamide: : Similar structure but lacks

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4/c1-14-7-8-23-20(11-14)26-19-6-5-18(27-28-19)24-9-10-25-22(29)15-12-16(30-2)21(32-4)17(13-15)31-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,27)(H,25,29)(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEZYSDNYVTBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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